molecular formula C9H19NO2S B3059364 Piperidine, 1-[2-(ethylsulfonyl)ethyl]- CAS No. 98957-09-6

Piperidine, 1-[2-(ethylsulfonyl)ethyl]-

Cat. No.: B3059364
CAS No.: 98957-09-6
M. Wt: 205.32 g/mol
InChI Key: XXWMLROCVKLNOU-UHFFFAOYSA-N
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Description

Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity . The ethylsulfonyl group (-SO₂C₂H₅) in this compound introduces distinct electronic and steric properties. Sulfonyl groups are known to enhance metabolic stability and influence receptor binding through polar interactions, as seen in analogs like 1-[(4-nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6) and 1-[(4-ethoxyphenyl)sulfonyl]piperidine .

Properties

CAS No.

98957-09-6

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

1-(2-ethylsulfonylethyl)piperidine

InChI

InChI=1S/C9H19NO2S/c1-2-13(11,12)9-8-10-6-4-3-5-7-10/h2-9H2,1H3

InChI Key

XXWMLROCVKLNOU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCN1CCCCC1

Canonical SMILES

CCS(=O)(=O)CCN1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences Among Piperidine Derivatives

Compound Name Substituent Type Key Features Bioactivity/Properties Reference
Piperidine, 1-[2-(ethylsulfonyl)ethyl]- Ethylsulfonyl (-SO₂C₂H₅) Polar, electron-withdrawing group; moderate steric bulk Not explicitly reported (inferred stability) -
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine Arylthio (-S-C₆H₄NO₂) Electron-deficient due to nitro group; planar aromatic system Potential enzyme inhibition (structural analog)
1-[(4-Ethoxyphenyl)sulfonyl]piperidine Arylsulfonyl (-SO₂C₆H₄OCH₂CH₃) Bulky, electron-withdrawing sulfonyl; ethoxy group enhances lipophilicity Not reported; likely CNS-targeted
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (Compound 21) Benzylamide (-NHCOC₆H₅) Bulky aromatic substituent; basic nitrogen critical for AChE inhibition Anti-AChE (IC₅₀ = 0.56 nM)
2-[2-(1H-imidazol-1-yl)ethyl]piperidine Heterocyclic (imidazole) Electron-rich heterocycle; potential for hydrogen bonding Unspecified biological interactions

Key Observations:

  • Electronic Effects : Sulfonyl groups (e.g., -SO₂C₂H₅) are electron-withdrawing, reducing piperidine’s basicity compared to alkyl or amide substituents . This may influence receptor binding or metabolic stability.
  • Steric Influence: Bulky substituents (e.g., benzylsulfonyl in Compound 21) enhance acetylcholinesterase (AChE) inhibition by fitting into hydrophobic pockets .
  • Conformational Stability : Alkyl and sulfonamide substituents on piperidine adopt distinct conformations. For example, 1-(2,2,2-trifluoroethyl)piperidine (alkyl) and 1-(trifluoroacetyl)piperidine (amide) exhibit different spatial arrangements due to electron density and steric factors .

Anti-Acetylcholinesterase (AChE) Activity

  • Compound 21 (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) demonstrates potent AChE inhibition (IC₅₀ = 0.56 nM) due to its bulky para-substituted benzamide group and basic nitrogen .
  • In contrast, sulfonamide derivatives like the target compound may exhibit reduced AChE affinity unless paired with complementary substituents.

α-Glucosidase Inhibition

  • Piperidine derivatives with polar substituents (e.g., hydroxy-methoxybenzyl in ) show high α-glucosidase inhibition (IC₅₀ = 0.207 mM) via hydrogen bonding . The ethylsulfonyl group’s polarity could similarly enhance enzyme interactions.

Metabolic Stability

  • Sulfonyl groups generally improve metabolic stability compared to esters or amides. For instance, etoxeridine (a piperidine carboxylic acid ester) is less stable than sulfonamide analogs .
Physicochemical Properties

Lipophilicity and Solubility

  • Aryl sulfonamides (e.g., 1-[(4-nitrophenyl)sulfanylmethyl]piperidine) exhibit lower solubility due to aromatic stacking .

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